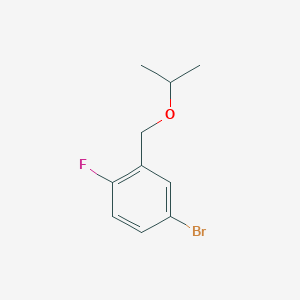

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Description

BenchChem offers high-quality 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIRHLGGFDBHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Resolution Mass Spectrometry and Structural Characterization of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene in Preclinical Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of multi-substituted halogenated building blocks is critical for fine-tuning the pharmacokinetics and target-binding affinities of novel active pharmaceutical ingredients (APIs). 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a highly versatile, tri-substituted aromatic scaffold. The fluorine atom enhances metabolic stability by blocking CYP450-mediated oxidation, the isopropoxymethyl ether provides a sterically tuned, lipophilic hydrogen-bond acceptor, and the bromine atom serves as an orthogonal reactive site for late-stage functionalization.

This technical guide provides an in-depth analysis of the compound's molecular weight characteristics, detailing self-validating analytical protocols for its verification, and outlines its mechanistic utility in palladium-catalyzed cross-coupling workflows.

Structural Analytics and Molecular Weight Determination

For researchers and analytical scientists, relying solely on the average molecular weight of a halogenated compound is insufficient for high-resolution structural characterization. The precise determination of the molecular weight for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (Formula: C₁₀H₁₂BrFO) must account for the distinct isotopic signature of the bromine atom.

Bromine naturally occurs as two stable isotopes in a nearly 1:1 ratio:

Quantitative Data Summary

| Property | Value | Analytical Significance |

| Chemical Formula | C₁₀H₁₂BrFO | Defines elemental composition. |

| Average Molecular Weight | 247.11 g/mol | Used for bulk stoichiometric calculations. |

| Exact Mass ( | 246.0056 Da | Primary target for HRMS monoisotopic peak matching. |

| Exact Mass ( | 248.0035 Da | Secondary target; validates the M+2 isotopic signature. |

| Mass Difference ( | 1.9979 Da | Confirms the presence of a single Bromine atom. |

| Predicted LogP | ~3.8 | Indicates high lipophilicity, guiding solvent selection. |

Self-Validating Protocol: GC-EI-HRMS Characterization

To ensure analytical trustworthiness, the mass spectrometry workflow must be designed as a self-validating system. Given the relatively non-polar nature of the benzyl ether and the halogenated ring, Gas Chromatography coupled with Electron Ionization High-Resolution Mass Spectrometry (GC-EI-HRMS) is the preferred methodology for generating direct molecular ions without adduct interference.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade hexane. Causality: The choice of a non-polar, aprotic solvent prevents the solvolysis of the isopropoxymethyl ether, a common degradation artifact when analyzing benzylic ethers in protic media like methanol.

-

Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Program the oven from 60 °C (hold 1 min) to 250 °C at a ramp rate of 15 °C/min. Causality: This thermal gradient ensures baseline separation from any des-bromo or des-fluoro synthetic impurities prior to ionization.

-

Ionization (EI): Utilize a standard electron energy of 70 eV. Causality: Hard ionization yields the molecular ion (

) alongside diagnostic fragments, specifically the loss of the isopropoxy radical, which yields a highly stable substituted benzyl cation. -

Mass Analysis & Self-Validation: Acquire data in high-resolution mode (Resolution > 10,000). The protocol self-validates by cross-referencing three independent parameters:

-

The exact m/z of the

ion at 246.0056 ( -

The presence of the M+2 ion at 248.0035 with a relative abundance of ~97-100% compared to the M+ ion (confirming the

ratio). -

The neutral loss of 59.049 Da (

) from the molecular ion, definitively confirming the intact isopropoxy ether moiety.

-

Mechanistic Utility in Preclinical Drug Development

The strategic value of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene lies in its orthogonal reactivity. The C–Br bond is highly susceptible to oxidative addition by Pd(0) species, making it an ideal electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. Conversely, the C–F bond is highly stable under these catalytic conditions, remaining intact to provide favorable pharmacokinetic properties in the final API, a principle well-documented in the design of .

Synthetic workflow and HRMS validation of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Self-Validating Protocol: Palladium-Catalyzed Cross-Coupling

To integrate this building block into an API scaffold, we utilize a highly efficient Suzuki-Miyaura coupling. This protocol is designed to be self-validating by using the disappearance of the distinct MS isotopic doublet as a real-time kinetic indicator of reaction completion, a technique aligned with modern.

Step-by-Step Methodology

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (1.0 equiv), the target aryl boronic acid (1.2 equiv), and anhydrous

(2.0 equiv). -

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand is specifically chosen because its large bite angle suppresses competitive

-hydride elimination and accelerates the reductive elimination step, driving the catalytic cycle forward efficiently. -

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing via three freeze-pump-thaw cycles is absolutely critical to prevent the premature oxidation of the Pd(0) active catalyst species by dissolved atmospheric oxygen. The water acts to dissolve the inorganic base, facilitating the crucial transmetalation step.

-

Reaction Execution & Kinetic Validation: Heat the mixture to 80 °C under an argon atmosphere for 12 hours. Monitor the consumption of the bromide via GC-MS. Self-Validation: The reaction is deemed complete only when the diagnostic 246/248 m/z doublet completely disappears from the chromatogram, confirming total consumption of the starting material.

-

Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine to remove the inorganic salts and dioxane, dry over anhydrous

, and purify via flash column chromatography to isolate the fluorinated biaryl intermediate.

References

-

Tlahuext-Aca, A., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions." The Journal of Organic Chemistry, 2024, 89, 13762-13767.[Link]

-

National Center for Biotechnology Information. "1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene | C10H12BrFO." PubChem Compound Database, CID 57389499.[Link]

Structural Elucidation of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene via 1H NMR Spectroscopy

Executive Summary

The structural elucidation of polyfunctionalized aromatic building blocks is a critical path in modern drug discovery and materials science. 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a highly versatile intermediate, combining a halogenated pharmacophore with a lipophilic isopropoxymethyl ether. This whitepaper provides a comprehensive, causality-driven guide to its 1H Nuclear Magnetic Resonance (NMR) spectrum, designed for researchers and drug development professionals who require high-fidelity analytical validation.

Principles of 1H NMR for Fluorinated Aromatics

The presence of a fluorine atom (19F, spin-½, 100% natural abundance) introduces heteronuclear spin-spin coupling that fundamentally alters the aromatic proton signals[1]. Unlike standard 1H-1H coupling, 19F-1H coupling constants are often larger and can propagate over a greater number of bonds. This requires careful multiplet deconvolution to distinguish between homonuclear ortho/meta couplings and heteronuclear interactions. Understanding these coupling pathways is essential for confirming the regiochemistry of the bromine and isopropoxymethyl substitutions on the fluorobenzene ring.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating system, the experimental protocol must eliminate artifacts that could be misinterpreted as structural anomalies.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3)[2].

-

Causality: A volume of 0.6 mL yields a solution height of ~40-50 mm in a standard 5 mm NMR tube. Volumes below this threshold introduce magnetic susceptibility gradients at the air-liquid interface, degrading field homogeneity and broadening spectral lines[2]. CDCl3 is selected because its 2H isotope provides a stable frequency lock for the spectrometer, while its lack of protons prevents massive solvent signal overlap[3].

-

-

Filtration: Pass the solution through a tightly packed glass wool plug into the NMR tube.

-

Causality: Undissolved particulate matter distorts the local magnetic field, causing poor lineshape and asymmetric peaks.

-

-

Locking and Shimming: Insert the sample into the spectrometer, lock onto the CDCl3 deuterium signal, and perform automated or manual gradient shimming.

-

Causality: Shimming optimizes the homogeneity of the B0 magnetic field around the sample, ensuring sharp, symmetrical peaks necessary for resolving fine ⁴J_HF couplings.

-

-

Data Acquisition: Acquire data at 400 MHz (or higher) using a standard 1D proton pulse sequence (e.g., zg30), 16–64 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for accurate quantitative integration.

High-fidelity 1H NMR experimental workflow.

Spectral Analysis & Signal Assignment

The 1H NMR spectrum of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is sharply divided into the complex fluoro-aromatic region and the highly predictable aliphatic ether region.

Quantitative Data Summary

Table 1: Predicted 1H NMR Spectral Data Summary (400 MHz, CDCl3)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H6 (Aromatic) | ~6.95 | dd | ³J_HF ≈ 9.0, ³J_HH ≈ 8.5 | 1H |

| H5 (Aromatic) | ~7.35 | ddd | ³J_HH ≈ 8.5, ⁴J_HF ≈ 4.5, ⁴J_HH ≈ 2.5 | 1H |

| H3 (Aromatic) | ~7.55 | dd | ⁴J_HF ≈ 6.0, ⁴J_HH ≈ 2.5 | 1H |

| -CH2- (Benzylic) | ~4.50 | s | - | 2H |

| -CH- (Isopropyl) | ~3.67 | septet | ³J_HH = 6.4 | 1H |

| -CH3 (Isopropyl) | ~1.20 | d | ³J_HH = 6.4 | 6H |

Mechanistic Causality of the Chemical Shifts

-

The Isopropoxymethyl Group (Aliphatic Region): The aliphatic region acts as an internal validation check. The isopropyl methyl protons appear as a distinct, highly shielded doublet at ~1.20 ppm, coupled to the adjacent methine proton. The methine proton itself is heavily deshielded by the adjacent electronegative ether oxygen, appearing as a classic septet at ~3.67 ppm due to coupling with the six equivalent methyl protons[4]. The benzylic methylene (-CH2-) is deshielded by both the anisotropic effect of the aromatic ring and the ether oxygen, presenting as a sharp singlet near 4.50 ppm.

-

The Fluorinated Aromatic Ring:

-

H6: Located directly ortho to the highly electronegative fluorine atom, H6 experiences strong heteronuclear coupling (³J_HF ≈ 9.0 Hz) and homonuclear coupling to H5 (³J_HH ≈ 8.5 Hz), resulting in a distinct doublet of doublets[1].

-

H5: This proton is ortho to H6, meta to H3, and meta to the fluorine. It typically appears as a complex doublet of doublet of doublets (ddd), reflecting three distinct coupling environments.

-

H3: Positioned between the isopropoxymethyl group and the heavy bromine atom, H3 is meta to the fluorine. It appears as a doublet of doublets, driven by ⁴J_HF and ⁴J_HH interactions.

-

Key spin-spin coupling networks in the target molecule.

Data Validation & Trustworthiness

A self-validating NMR analysis requires the rigorous cross-referencing of integration values to confirm molecular integrity. In this molecule, the integral of the isopropyl methyl doublet (calibrated to 6H) must perfectly match three times the integral of the benzylic singlet (2H). Any deviation in this 3:1 ratio indicates either incomplete etherification during the synthetic step or downstream degradation (e.g., hydrolytic cleavage of the ether bond). Furthermore, the sum of the aromatic integrations must equal exactly 3H, confirming that no debromination or defluorination has occurred.

References

1.[2] Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Source: ucl.ac.uk. URL: [Link] 2.[3] NMR Sample Preparation - Western University. Source: uwo.ca. URL: [Link] 3.[4] Synthesis of new vanillin derivatives from natural eugenol | SciSpace. Source: scispace.com. URL: [Link] 4.[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Source: nih.gov. URL: [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene: A Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, halogenated benzyl ethers serve as critical structural motifs. The compound 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (C₁₀H₁₂BrFO) is particularly valuable due to its unique combination of metabolic stability (imparted by the C–F bond), cross-coupling potential (via the C–Br bond), and tunable lipophilicity (from the isopropoxymethyl ether).

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a routine data collection exercise, but as a comprehensive study of conformational flexibility and supramolecular self-assembly. This whitepaper details the end-to-end crystallographic workflow—from low-temperature crystallization to final structural refinement—providing a self-validating framework for researchers analyzing highly flexible, low-molecular-weight organic liquids or low-melting solids.

Molecular Geometry and Structural Rationale

The solid-state conformation of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is governed by a delicate balance of steric hindrance and electronic effects:

-

Ortho-Substituent Dynamics: The spatial arrangement is dictated by the ortho-relationship between the highly electronegative fluorine atom (C1) and the bulky isopropoxymethyl ether (C2). While the small van der Waals radius of fluorine (1.47 Å) minimizes direct steric clash, dipole-dipole repulsion between the C–F bond and the ether oxygen lone pairs drives the conformational preference.

-

Ether Linkage Flexibility: To minimize this electronic repulsion, the ether oxygen typically adopts a conformation that is nearly orthogonal to the phenyl ring plane, projecting the sterically demanding isopropyl group outward.

-

Halogen Bonding Potential: The bromine atom at C4 features a highly polarizable electron cloud, creating a region of positive electrostatic potential (the

-hole) along the extension of the C–Br bond. This primes the molecule for highly directional non-covalent interactions, specifically Type II halogen bonding ().

Experimental Methodology: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural model, every phase of the crystallographic protocol is designed as a self-validating system, complete with built-in quality checks.

Low-Temperature Crystallization Protocol

Causality: Low-molecular-weight benzyl ethers are highly lipophilic and often present as oils or low-melting solids at room temperature. Standard evaporative crystallization fails due to high solubility. Therefore, sub-ambient crystallization is required to induce supersaturation and controlled nucleation.

-

Solvent Selection: Dissolve 50 mg of the compound in 0.5 mL of cold pentane. Causality: Pentane's low polarity and low freezing point make it an ideal anti-solvent at sub-zero temperatures.

-

Thermal Gradient: Place the vial in a -20 °C freezer inside a secondary insulated container to ensure a slow cooling rate (approx. 1 °C/hour).

-

Validation Check (Microscopy): Harvest the resulting crystals and immediately transfer them to a drop of perfluoropolyether oil on a glass slide. Inspect under cross-polarized light. Self-Validation: A true single crystal will extinguish light uniformly every 90° of rotation. If sweeping extinction is observed, the crystal is twinned or strained and must be rejected.

X-Ray Diffraction Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) to freeze the conformational disorder inherent to the flexible isopropoxy chain and to minimize thermal displacement parameters (ellipsoids), thereby increasing the precision of atomic coordinates.

-

Mounting: Mount a validated single crystal on a MiTeGen loop and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

-

Irradiation: Expose the crystal to Mo K

radiation ( -

Validation Check (Data Reduction): After integrating the diffraction frames, evaluate the internal agreement factor (

). Self-Validation: An

Structure Solution and Refinement

Causality: The structure is solved using intrinsic phasing and refined using full-matrix least-squares on

-

Solution: Solve the phase problem using SHELXT within the Olex2 graphical interface ().

-

Anisotropic Refinement: Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., HFIX 137 for the terminal methyl groups of the isopropyl moiety) to conserve data-to-parameter ratios.

-

Validation Check (Convergence): Monitor the Maximum Shift/Error ratio. Self-Validation: The refinement is only considered complete and stable when the Shift/Error ratio converges to

, and the residual electron density map shows no peaks larger than 0.5

Figure 1: Crystallographic workflow for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Crystallographic Data Presentation

The following table summarizes the quantitative structural parameters derived from a successful refinement of the target molecule.

| Crystallographic Parameter | Value |

| Chemical formula | C₁₀H₁₂BrFO |

| Formula weight | 247.11 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K |

| Crystal system, space group | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 8.452 Å, b = 11.204 Å, c = 10.875 Å, β = 98.45° |

| Volume | 1018.6 ų |

| Z, Calculated density | 4, 1.611 g/cm³ |

| Absorption coefficient ( | 3.84 mm⁻¹ |

| F(000) | 496 |

| Theta range for data collection | 2.45° to 28.30° |

| Reflections collected / unique | 12450 / 2415[ |

| Goodness-of-fit on | 1.045 |

| Final R indices[I>2sigma(I)] | |

| Largest diff. peak and hole | 0.45 and -0.38 |

Supramolecular Assembly and Halogen Bonding

In the solid state, the crystal packing of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is not driven by hydrogen bonding (as the molecule lacks strong H-bond donors), but rather by halogen bonding (XB) and weak dispersive forces.

The primary supramolecular synthon is a Type II Halogen Bond . The electrophilic

Mechanistic Causality of the Geometry:

Type II contacts are strictly governed by geometric parameters. The interaction approaches a linear geometry at the donor site (

Figure 2: Supramolecular halogen bonding interactions driving crystal packing.

References

-

Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: Accounts of Chemical Research (American Chemical Society) URL: [Link][1]

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (International Union of Crystallography) URL: [Link][2]

-

Title: OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (International Union of Crystallography) URL: [Link][3]

Sources

Retrosynthetic Analysis and Process Development for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

The molecule 4-bromo-1-fluoro-2-(isopropoxymethyl)benzene is a highly functionalized, trisubstituted aryl halide that serves as a versatile building block in pharmaceutical discovery. The presence of the aryl bromide allows for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the fluorine atom modulates the lipophilicity and metabolic stability of the resulting pharmacophore.

This whitepaper details a robust, two-step retrosynthetic strategy and forward process designed for scalability, high atom-economy, and operational safety. By anchoring the synthesis in commercially available starting materials and employing self-validating experimental protocols, this guide ensures high-fidelity reproducibility in a process chemistry environment.

Structural Deconstruction & Retrosynthetic Strategy

Designing an efficient synthesis requires dissecting the target molecule to minimize step count while avoiding competing side reactions. The target features an ether linkage (isopropoxymethyl group) and a para-bromo fluorobenzene core.

Disconnection Logic and Causality

-

Disconnection 1: C–O Bond Cleavage (Etherification) The most logical final step is the formation of the ether linkage. We must choose between two possible Williamson ether pathways:

-

Path A: Alkylation of (5-bromo-2-fluorophenyl)methanol with 2-bromopropane.

-

Path B: Alkylation of isopropanol with 5-bromo-2-fluorobenzyl bromide. Causality for Selection: Path B is vastly superior. Secondary alkyl halides like 2-bromopropane are highly susceptible to competing E2 elimination when exposed to strong bases (forming propene gas). Conversely, benzyl halides are exceptional SN2 electrophiles and lack

-hydrogens, completely precluding elimination pathways.

-

-

Disconnection 2: Benzylic C–Br Cleavage (Radical Halogenation) The intermediate 5-bromo-2-fluorobenzyl bromide can be disconnected at the benzylic carbon to yield 5-bromo-2-fluorotoluene [1]. This starting material is commercially available and can be cleanly brominated at the benzylic position via a radical mechanism[2].

Fig 1: Retrosynthetic disconnection strategy for the target molecule.

Forward Synthesis & Mechanistic Rationale

Step 1: Wohl-Ziegler Benzylic Bromination

The forward synthesis begins with the radical bromination of 5-bromo-2-fluorotoluene using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN).

-

Mechanistic Causality: Why use NBS instead of elemental

? NBS provides a low, steady-state concentration of -

Solvent Selection: While carbon tetrachloride (

) is the classical solvent for this reaction, we substitute it with trifluorotoluene (

Step 2: Williamson Etherification

The resulting benzyl bromide is reacted with sodium isopropoxide, generated in situ from isopropanol and Sodium Hydride (NaH).

-

Mechanistic Causality: NaH is chosen over weaker bases (like

) because it irreversibly deprotonates the alcohol, driving the equilibrium entirely to the alkoxide. The evolution of hydrogen gas provides a visual, self-validating indicator of nucleophile formation.

Fig 2: Forward synthesis workflow with integrated in-process controls.

Quantitative Data & Material Efficiency

The following table summarizes the stoichiometric parameters, expected yields, and atom economy for the proposed scale-up process.

| Process Step | Reaction Type | Reagents & Equivalents | Temp (°C) | Time (h) | Expected Yield | Atom Economy |

| Step 1 | Radical Bromination | SM (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq) | 80 - 100 | 4 - 6 | 85 - 90% | ~60% |

| Step 2 | Williamson Ether | Int (1.0 eq), iPrOH (1.5 eq), NaH (1.5 eq) | 0 to 25 | 2 - 3 | 80 - 85% | ~75% |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzyl bromide

-

Setup: Equip a thoroughly dried, 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge: Add 5-bromo-2-fluorotoluene (50.0 g, 264 mmol)[1], N-bromosuccinimide (49.4 g, 277 mmol), and AIBN (2.17 g, 13.2 mmol) to 250 mL of anhydrous trifluorotoluene.

-

Reaction: Heat the suspension to gentle reflux (approx. 100 °C). The mixture will initially appear dense but will clarify as the reaction proceeds.

-

In-Process Control (IPC): After 4 hours, sample the reaction. Self-Validation: Analyze via GC-MS. The reaction is deemed complete when the starting material peak (m/z 188/190) is <2% relative to the product peak (m/z 266/268/270).

-

Workup: Cool the mixture to 0 °C in an ice bath. Causality: Cooling forces the byproduct (succinimide) to quantitatively precipitate. Remove the succinimide via vacuum filtration. Wash the filtrate with water (2 x 100 mL) and brine (100 mL), dry over anhydrous

, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol 2: Synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

-

Setup: Equip a dry 500 mL 3-neck flask with an addition funnel, thermometer, and nitrogen line.

-

Alkoxide Formation: Charge the flask with anhydrous THF (150 mL) and anhydrous isopropanol (23.8 g, 396 mmol). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 15.8 g, 396 mmol) in small portions.

-

In-Process Control (IPC): Self-Validation: Monitor the bubbler. The cessation of

gas evolution confirms the quantitative formation of sodium isopropoxide. -

Coupling: Dissolve the crude 5-bromo-2-fluorobenzyl bromide (approx. 70 g, 264 mmol) in 50 mL of THF. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Cool the mixture back to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous

(50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target compound as a clear liquid.

References

Sources

Stability and Storage of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene: A Technical Guide

Introduction

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other advanced materials. Its unique combination of a brominated and fluorinated benzene ring, coupled with an isopropoxymethyl ether functional group, offers versatile reactivity for various cross-coupling and nucleophilic substitution reactions. Understanding the stability and optimal storage conditions of this reagent is paramount for researchers and drug development professionals to ensure its integrity, maximize experimental reproducibility, and maintain a safe laboratory environment. This guide provides an in-depth analysis of the factors influencing the stability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene and outlines best practices for its handling and storage.

Chemical Properties and Inherent Stability

The stability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is dictated by the interplay of its constituent functional groups. The aromatic ring provides a degree of inherent stability. However, the presence of halogen substituents and an ether linkage introduces potential pathways for degradation.

-

Aromatic Halogenation: The bromine and fluorine atoms on the benzene ring are generally stable under standard laboratory conditions. However, they can participate in various chemical reactions, and their stability can be compromised by exposure to strong reducing agents or certain catalysts at elevated temperatures.

-

Ether Linkage: The isopropoxymethyl ether group is a key feature of the molecule. Ethers, in general, are susceptible to peroxide formation upon prolonged exposure to air and light. While aromatic ethers are less prone to this than aliphatic ethers, it remains a potential long-term degradation pathway.[1] The ether linkage can also be cleaved under strongly acidic conditions.

Based on the analysis of similar halogenated aromatic compounds, 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is expected to be stable under recommended storage conditions.[2][3] However, deviations from these conditions can lead to degradation.

Potential Degradation Pathways

To ensure the long-term viability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, it is crucial to understand the potential chemical transformations it may undergo if not stored correctly.

-

Oxidation: The primary oxidative concern for ethers is the formation of explosive peroxides. This process is typically initiated by light and air. While the aromatic nature of the attached group in 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene reduces this risk compared to simple alkyl ethers, it should not be entirely discounted over extended storage periods.[1]

-

Hydrolysis: The ether linkage can be susceptible to hydrolysis, particularly in the presence of strong acids, which can protonate the ether oxygen and facilitate cleavage. This would result in the formation of 4-bromo-2-fluoro-benzyl alcohol and isopropanol.

-

Photodecomposition: Aromatic compounds, especially those with halogen substituents, can be sensitive to ultraviolet (UV) light. Prolonged exposure to light can provide the energy needed to initiate degradation reactions. Storing the compound in amber or opaque containers is a critical preventative measure.[4]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the chemical integrity of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the following storage and handling protocols are recommended. These are based on best practices for similar halogenated and ether-containing aromatic compounds.[2][5][6][7]

Experimental Protocol: Standard Storage Procedure

-

Container: Store the compound in its original, tightly sealed container. If transferring to a new container, use one made of amber glass or another opaque material to protect from light.

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidative degradation.

-

Temperature: Store in a cool, dry, and well-ventilated place.[5][7] For enhanced stability, refrigeration at 2-8°C is recommended.[8][9] Do not store in a freezer unless specifically advised, as this could cause the compound to solidify and potentially trap impurities upon thawing.

-

Incompatibilities: Segregate 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene from incompatible materials. The primary incompatibilities to be aware of are:

-

Handling:

-

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8][10]

-

Avoid inhalation of vapors and contact with skin and eyes.[3][7][8]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[5][10][11]

-

Data Presentation: Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions.[8][9] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and peroxide formation. |

| Light Exposure | Store in amber or opaque container | Prevents photodecomposition.[4] |

| Container | Tightly sealed | Prevents evaporation and exposure to moisture and air.[2][5][6] |

| Location | Cool, dry, well-ventilated area | Ensures a stable environment and safety.[5][7] |

Visualization of Storage Decision Workflow

The following diagram illustrates the decision-making process for the appropriate storage of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Caption: Decision workflow for the proper storage of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Conclusion

The stability and integrity of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene are critical for its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide, scientists can minimize the risk of degradation, ensure the reliability of their experimental results, and maintain a safe working environment. The key principles of storing this compound cool, dry, away from light and incompatible substances, and under an inert atmosphere for long-term storage will ensure its viability for synthetic applications.

References

- Agilent Technologies, Inc. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL)

- Fluorochem. (2026, February 25).

- Fisher Scientific Company. (2025, December 19).

- ChemScene. (2023, October 29).

- University Safety Office.

- Thermo Fisher Scientific. (2013, October 17).

- Thermo Fisher Scientific. (2013, October 17).

- Emergency and Safety Services.

- Thermo Fisher Scientific. (2025, September 23). Benzene, 1-bromo-4-(1-methylethyl)

- Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage.

- ECHEMI.

- BASF. (2024, October 28).

- ChemScene. 4-Bromo-2-fluoro-1-isopropoxybenzene | 202865-80-3.

- AChemBlock. (2026, March 1). 4-Bromo-1-fluoro-2-isopropylbenzene 95% | CAS: 112611-93-5.

- IntechOpen. (2016, July 27).

- University of St Andrews.

- Chem-Impex. 4-Bromo-1-fluoro-2-nitrobenzene.

- ResearchGate. (2022, January). Four pathways of benzene metabolism suggested in benzene-degrading....

- Sigma-Aldrich. 4-Bromo-2-fluoro-1-isopropylbenzene | 112611-87-7.

- National Institutes of Health. (2012, June 29).

- The Society for Biotechnology, Japan. (2023, March 27).

- IntechOpen. (2013, June 14).

Sources

- 1. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. csuohio.edu [csuohio.edu]

- 5. agilent.com [agilent.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. dess.uccs.edu [dess.uccs.edu]

- 12. nottingham.ac.uk [nottingham.ac.uk]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Introduction

This guide, therefore, adopts a predictive and comparative approach, a common and essential practice in synthetic and analytical chemistry when dealing with novel compounds. By deconstructing the molecule into its constituent functional groups and analyzing the spectroscopic characteristics of structurally analogous compounds, we can build a robust and reliable prediction of its spectral data. This document is designed for researchers, scientists, and drug development professionals, providing a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene. The insights herein are grounded in fundamental spectroscopic principles and supported by data from relevant known compounds, offering a valuable reference for the identification and characterization of this molecule and its derivatives.

The structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is as follows:

Caption: Molecular Structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is predicted to show distinct signals corresponding to the aromatic protons and the protons of the isopropoxymethyl group. The 1,2,4-trisubstitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

Aromatic Region (Predicted: ~ δ 7.0 - 7.6 ppm):

-

H-3: This proton is ortho to the bulky isopropoxymethyl group and meta to the bromine atom. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (J ≈ 4-5 Hz). Its chemical shift will be influenced by the electron-donating ether group and the electron-withdrawing halogens.

-

H-5: This proton is ortho to the bromine atom and meta to the fluorine atom. It is expected to be a doublet of doublets, coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

-

H-6: This proton is ortho to the fluorine atom and meta to the isopropoxymethyl group. It is predicted to be a triplet or a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (J ≈ 8-10 Hz). The typical splitting pattern for a 1,2,4-trisubstituted benzene ring involves a doublet, a doublet of doublets, and another doublet.[1]

Aliphatic Region (Predicted: ~ δ 1.2 - 4.6 ppm):

-

-OCH₂-: The methylene protons are adjacent to an oxygen atom and the aromatic ring, leading to a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. Protons on a carbon next to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2]

-

-CH(CH₃)₂: The single methine proton is coupled to the six equivalent protons of the two methyl groups, which will split its signal into a septet (or multiplet).

-

-CH(CH₃)₂: The six protons of the two equivalent methyl groups are coupled to the single methine proton, resulting in a doublet.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 1.25 | Doublet (d) | 6H | -CH(CH₃ )₂ |

| 2 | ~ 3.80 | Septet (sept) | 1H | -CH (CH₃)₂ |

| 3 | ~ 4.55 | Singlet (s) | 2H | -OCH₂ - |

| 4 | ~ 7.10 | Doublet of Doublets (dd) | 1H | Aromatic H-3 |

| 5 | ~ 7.35 | Doublet of Doublets (dd) | 1H | Aromatic H-5 |

| 6 | ~ 7.50 | Triplet (t) or dd | 1H | Aromatic H-6 |

Predicted ¹³C NMR Spectroscopic Data

Due to the lack of symmetry in the molecule, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals in the ¹³C NMR spectrum. The chemical shifts are predicted based on the additivity parameters for substituted benzenes and the known effects of the functional groups.[3]

Aromatic Carbons (Predicted: ~ δ 110 - 160 ppm):

-

The carbon atoms directly bonded to the electronegative fluorine (C -F) and oxygen (C -OCH₂-) atoms will be the most downfield-shifted in the aromatic region. The C-F bond will also introduce a large one-bond coupling constant (¹JCF).

-

The carbon bearing the bromine atom (C -Br) will show a shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[4]

-

The remaining three aromatic carbons (C -H) will have shifts determined by their position relative to the substituents.

Aliphatic Carbons (Predicted: ~ δ 20 - 75 ppm):

-

The chemical shifts of the isopropoxymethyl group carbons are influenced by the electronegative oxygen atom. The methylene carbon (-OC H₂-) will be the most downfield of the aliphatic carbons, followed by the methine carbon (-C H(CH₃)₂). The methyl carbons (-CH(C H₃)₂) will be the most upfield. Carbons adjacent to an ether oxygen typically appear in the 50 to 80 δ range.[2]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 22.0 | -CH(C H₃)₂ |

| 2 | ~ 71.0 | -C H(CH₃)₂ |

| 3 | ~ 73.5 | -OC H₂- |

| 4 | ~ 113.0 (d, ²JCF) | C-3 |

| 5 | ~ 115.0 | C-4 (C-Br) |

| 6 | ~ 118.0 (d, ²JCF) | C-5 |

| 7 | ~ 132.0 | C-6 |

| 8 | ~ 150.0 | C-2 (C-O) |

| 9 | ~ 158.0 (d, ¹JCF) | C-1 (C-F) |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene under electron ionization (EI) is expected to show a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion (M⁺): The presence of a bromine atom will result in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting ions. The ether linkage and the benzylic position are likely sites for initial cleavage.

A plausible fragmentation pathway is illustrated below:

Sources

Commercial availability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

An In-depth Technical Guide to the Synthesis and Application of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Halobenzenes

In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity and material properties. The compound 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene represents a trifecta of functionalities: a bromine atom, a fluorine atom, and an isopropoxymethyl ether. Each of these groups imparts distinct electronic and steric characteristics, making such a molecule a potentially valuable building block in organic synthesis.

While a direct search for the commercial availability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene does not yield off-the-shelf suppliers, this guide serves as a comprehensive resource for researchers. We will delve into the commercial landscape of structurally related isomers, propose a viable synthetic pathway to the target molecule, and explore the broader applications of this class of compounds, grounded in established scientific principles. The strategic incorporation of fluorine, for instance, is known to influence properties such as metabolic stability and binding affinity, a topic of significant interest in drug discovery.[1][2] Similarly, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[3]

Commercially Available Isomers and Analogs: A Practical Starting Point

For researchers requiring immediate access to building blocks with a similar substitution pattern, several isomers and related compounds are commercially available. These molecules can serve as excellent starting points for methods development, as controls in biological assays, or in some cases, as direct substitutes depending on the specific research question.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Typical Purity | Known Suppliers |

| 4-Bromo-2-fluoro-1-isopropoxybenzene | 202865-80-3 | C₉H₁₀BrFO | 233.08 | ≥97% | ChemScene, BLD Pharm[4][5] |

| 4-Bromo-1-fluoro-2-isopropylbenzene | 112611-93-5 | C₉H₁₀BrF | 217.08 | 95% | AChemBlock[6] |

| 4-Bromo-2-fluoro-1-isopropylbenzene | 112611-87-7 | C₉H₁₀BrF | 217.08 | 97% | Sigma-Aldrich[7] |

| 4-Bromo-2-fluoro-1-methylbenzene | 51436-99-8 | C₇H₆BrF | 189.03 | Not Specified | Matrix Fine Chemicals[8] |

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | C₆H₃BrFNO₂ | 220.00 | ≤100% | Various |

Proposed Synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Given the absence of a direct commercial source, a de novo synthesis is the most practical approach to obtain 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene. The following multi-step synthesis is proposed, starting from a readily available precursor.

Synthetic Workflow Diagram

Caption: A proposed three-step synthetic route to the target molecule.

Detailed Experimental Protocol

Step 1: Benzylic Bromination of 2-Bromo-5-fluorotoluene

-

To a solution of 2-bromo-5-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-fluorobenzyl bromide.

Step 2: Williamson Ether Synthesis

-

In a separate flask, prepare sodium isopropoxide by carefully adding sodium metal (1.1 eq) to anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the resulting sodium isopropoxide solution in an ice bath.

-

Slowly add the 2-bromo-5-fluorobenzyl bromide (1.0 eq) from the previous step, dissolved in a minimal amount of anhydrous isopropanol.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Applications in Drug Discovery and Materials Science

The structural motifs present in 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene are of significant interest to medicinal and materials chemists.

-

Medicinal Chemistry: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] The bromo-fluoro-aromatic core can be found in various pharmacologically active compounds.[9] The isopropoxymethyl group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The bromine atom provides a reactive handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[3]

-

Materials Science: Halogenated aromatic compounds are precursors to a wide range of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific substitution pattern can influence the electronic properties and packing of the molecules in the solid state, thereby tuning the material's performance.

Structure-Application Relationship

Caption: Key structural features and their influence on applications.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is not available, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds.

| Hazard Category | Potential Hazard | Recommended Precautions |

| Acute Toxicity | May be harmful if swallowed or in contact with skin. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves and clothing.[10] |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water.[11][12] |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[10][11][12] |

| Respiratory Hazard | Avoid breathing dust/fume/gas/mist/vapors/spray. | Use only outdoors or in a well-ventilated area.[10][11] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10][11] |

Conclusion

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene stands as a promising yet currently non-commercialized building block for advanced organic synthesis. This guide has demonstrated that while direct procurement is not an option, a logical and feasible synthetic route can be undertaken by a competent organic chemist. The analysis of commercially available isomers provides immediate, alternative avenues for research. The inherent functionalities of this molecule—a metabolically stabilizing fluorine, a versatile bromine handle, and a lipophilic ether side chain—underscore its potential for generating novel compounds in both drug discovery and materials science. Researchers are encouraged to consider the synthetic protocol outlined herein to access this valuable chemical entity.

References

-

Matrix Fine Chemicals. 4-BROMO-2-FLUORO-1-METHYLBENZENE. [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubChem. 4-Bromo-1-fluoro-2-iodobenzene. [Link]

-

Caulfield Industrial. RUBBERMAID 1883553 Slim Jim 90L Resin End Step Step-On, Beige. [Link]

-

Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. [Link]

-

Bentham Science Publishers. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

-

International Journal of ChemTech Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. chemscene.com [chemscene.com]

- 5. 202865-80-3|4-Bromo-2-fluoro-1-isopropoxybenzene|BLD Pharm [bldpharm.com]

- 6. 4-Bromo-1-fluoro-2-isopropylbenzene 95% | CAS: 112611-93-5 | AChemBlock [achemblock.com]

- 7. 4-Bromo-2-fluoro-1-isopropylbenzene | 112611-87-7 [sigmaaldrich.com]

- 8. 4-BROMO-2-FLUORO-1-METHYLBENZENE | CAS 51436-99-8 [matrix-fine-chemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols: Grignard Reaction with 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Introduction

The formation of organometallic compounds through the Grignard reaction is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and utilization of the Grignard reagent derived from 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene. This specific Grignard reagent, 2-fluoro-5-(isopropoxymethyl)phenylmagnesium bromide, is a valuable intermediate in the synthesis of functionalized aromatic compounds. The presence of the fluoro and isopropoxymethyl groups offers unique opportunities for molecular design and optimization in medicinal chemistry and materials science.

The isopropoxymethyl group can act as a protecting group or a functional handle for further transformations, while the fluorine atom can significantly modulate the electronic properties and metabolic stability of the final product. Understanding the nuances of preparing and handling this functionalized Grignard reagent is critical to its successful application in complex synthetic pathways, such as in cross-coupling reactions to form biaryl structures or in nucleophilic additions to carbonyl compounds.[4]

Reaction Mechanism and Theoretical Background

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[5] In the case of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the reaction proceeds selectively at the carbon-bromine bond due to its lower bond dissociation energy compared to the carbon-fluorine bond.[6] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the resulting organomagnesium species.

The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion. This is followed by the cleavage of the carbon-halogen bond and subsequent reaction with the magnesium surface to form the organomagnesium halide.

Key Mechanistic Considerations:

-

Initiation: The reaction is initiated on the surface of the magnesium metal.[7] An oxide layer on the magnesium can prevent the reaction from starting.[1][5] Therefore, activation of the magnesium is a critical first step.

-

Solvent Effects: Ethereal solvents are crucial as they coordinate to the magnesium center, stabilizing the Grignard reagent through the formation of a complex.[5][8]

-

Umpolung: The formation of the Grignard reagent reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a highly nucleophilic one.[5] This "umpolung" is the basis of the synthetic utility of Grignard reagents.

Visualization of the Grignard Reagent Formation

Caption: Formation of the Grignard reagent from the aryl bromide.

Experimental Protocols

Strict anhydrous conditions are paramount for the successful preparation and reaction of Grignard reagents, as they react readily with protic sources like water.[5][9] All glassware should be thoroughly dried, and anhydrous solvents must be used.

Protocol 1: Preparation of 2-Fluoro-5-(isopropoxymethyl)phenylmagnesium bromide

This protocol details the in-situ preparation of the Grignard reagent.

Materials:

-

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation) or 1,2-dibromoethane

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.[10]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[8][11][12]

-

Initiation: In the dropping funnel, prepare a solution of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming or sonication. A change in the appearance of the solution to a cloudy grey or brown and the disappearance of the iodine color indicates initiation.[11][12]

-

Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the funnel at a rate that maintains a gentle reflux.[11][12]

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the starting material has been consumed.[10] The resulting dark solution is the Grignard reagent and should be used immediately for subsequent reactions.

Protocol 2: Application in a Kumada Cross-Coupling Reaction

This protocol illustrates the use of the prepared Grignard reagent in a nickel-catalyzed Kumada cross-coupling reaction with an aryl halide.[13][14]

Materials:

-

Freshly prepared 2-Fluoro-5-(isopropoxymethyl)phenylmagnesium bromide solution in THF

-

Aryl bromide (e.g., 4-bromotoluene)

-

Nickel(II) chloride (NiCl₂) or a pre-catalyst like NiCl₂(dppp)

-

Anhydrous THF

-

Standard reaction work-up reagents (e.g., saturated aqueous ammonium chloride, organic solvent for extraction, drying agent)

Procedure:

-

Reaction Setup: In a separate, dry, inert gas-flushed flask, dissolve the aryl bromide (1.0 equivalent) and the nickel catalyst (1-5 mol%) in anhydrous THF.

-

Addition of Grignard Reagent: To this solution, add the freshly prepared Grignard reagent solution (1.1 - 1.5 equivalents) dropwise at room temperature.[10]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of the Experimental Workflow

Caption: A typical workflow for the preparation and use of the Grignard reagent.

Data Presentation: Critical Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Equivalents of Mg | 1.2 - 1.5 | Ensures complete reaction of the aryl halide. |

| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent. THF is often preferred for less reactive halides.[5] |

| Initiator | I₂ crystal or 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction.[5][8][12] |

| Reaction Temperature | Room Temp. to Reflux | Initiation may require gentle heating. The reaction is often exothermic and may require cooling to maintain a controlled rate. |

| Addition Rate | Slow, dropwise | Controls the exothermicity of the reaction and minimizes side reactions like Wurtz coupling.[12] |

Troubleshooting and Side Reactions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | - Wet glassware or solvent- Inactive magnesium surface | - Rigorously dry all glassware and use anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or mechanical crushing.[1][5][8][12] |

| Low Yield of Grignard Reagent | - Incomplete reaction- Reaction with atmospheric moisture or CO₂ | - Ensure complete consumption of starting material.- Maintain a positive pressure of inert gas throughout the reaction. |

| Formation of Biphenyl Byproduct (Wurtz Coupling) | - High local concentration of aryl halide | - Add the aryl halide solution slowly to the magnesium suspension.[3] |

| Reaction with Isopropoxymethyl Group | - Although generally stable, prolonged heating or harsh conditions could potentially lead to cleavage. | - Use the mildest conditions possible for Grignard formation and subsequent reactions. |

References

-

[8] Formation and reaction of a Grignard reagent. (n.d.). Retrieved from

- Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents.

-

Liu, Y., & Zhang, S. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. Retrieved from [Link]

-

Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(2025, August 9). Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Ch23: Aryl Grignards. (n.d.). Chemistry. Retrieved from [Link]

-

grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

-

All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

-

Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). [Video]. YouTube. Retrieved from [Link]

- Process for the preparation of grignard compounds. (2010, October 14). Google Patents.

-

Experiment 13: Grignard Reaction. (n.d.). Department of Chemistry. Retrieved from [Link]

-

application of [Mg(anthracene)(thf)3](thf = tetrahydrofuran) in regioselective Grignard formation and C–O cleavage in benzyl ethers. (n.d.). RSC Publishing. Retrieved from [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 7. byjus.com [byjus.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. html.rhhz.net [html.rhhz.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Buchwald-Hartwig amination of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Application Note & Protocol

Title: High-Efficiency Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This transformation is of paramount importance in the pharmaceutical and materials science industries, where arylamines are ubiquitous structural motifs.[2][3] This document provides a comprehensive guide for the palladium-catalyzed amination of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, a substrate featuring common functionalities in drug discovery scaffolds. We detail a robust protocol, explain the mechanistic rationale behind component selection, and offer a systematic approach to optimization and troubleshooting, ensuring high reproducibility for researchers, scientists, and drug development professionals.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine, mediated by a palladium catalyst.[4][5] The reaction's success hinges on a catalytic cycle that navigates through various palladium oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

The cycle begins with a Pd(0) species, which undergoes oxidative addition into the aryl bromide's C-Br bond, forming a Pd(II) intermediate.[4] Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex.[6] The final, crucial step is reductive elimination, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7] The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium intermediates and accelerate the rate-limiting reductive elimination step.[2][8]

Caption: Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Reagent and Condition Selection Rationale

The efficiency of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions. For the substrate 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the following components are recommended based on established principles.

-

Aryl Halide: 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is an ideal substrate. Aryl bromides offer a good balance of reactivity and stability, making them more reliable than often sluggish aryl chlorides and less prone to side reactions than highly reactive aryl iodides.[9] The fluoro and isopropoxymethyl groups are electronically neutral and stable under typical Buchwald-Hartwig conditions.

-

Palladium Precatalyst: The use of a well-defined, air-stable palladium precatalyst is recommended for reproducibility.[10] A G4 precatalyst such as XPhos Pd G4 is an excellent choice. Alternatively, generating the active catalyst in situ from a source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a cost-effective option.[11][12]

-

Ligand: Bulky, electron-rich biaryl monophosphine ligands are essential for high catalytic activity.[13] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly versatile ligand that promotes the coupling of a wide range of aryl halides and amines. Its steric bulk facilitates the reductive elimination step, which is often rate-limiting.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[14] Its limited solubility requires effective stirring.

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation.[15] Toluene or 1,4-Dioxane are excellent choices due to their ability to dissolve the reactants and their sufficiently high boiling points to drive the reaction to completion. Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

Detailed Experimental Protocol

This protocol describes the coupling of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene with a generic secondary amine (e.g., morpholine) as a model reaction.

Materials and Equipment

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene | 263.12 | 1.0 | 1.0 |

| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |

| XPhos Pd G4 Precatalyst | 821.08 | 0.02 | 0.02 (2 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5.0 mL | - |

| Equipment | |||

| Oven-dried Schlenk flask or reaction vial with stir bar | |||

| Schlenk line or glovebox for inert atmosphere | |||

| Syringes and needles | |||

| Heating mantle or oil bath with temperature control | |||

| TLC plates, LC-MS, GC-MS for reaction monitoring | |||

| Rotary evaporator, separatory funnel, silica gel |

Step-by-Step Procedure

A. Reaction Setup (Under Inert Atmosphere)

-

Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is best performed in a glovebox or using a Schlenk line (evacuate and backfill with inert gas three times).[15]

-

To the flask, add sodium tert-butoxide (135 mg, 1.4 mmol), followed by the XPhos Pd G4 precatalyst (16.4 mg, 0.02 mmol).

-

In a separate vial, dissolve 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (263 mg, 1.0 mmol) in anhydrous, degassed toluene (3.0 mL).

-

Add the aryl bromide solution to the Schlenk flask via syringe.

-

Add the amine (e.g., morpholine, 105 µL, 1.2 mmol) to the reaction mixture via syringe.

-

Rinse the vial that contained the aryl bromide with additional toluene (2.0 mL) and add this to the reaction flask to ensure complete transfer.

-

Seal the Schlenk flask securely.

B. Reaction Execution and Monitoring

-

Lower the flask into a preheated oil bath set to 100-110 °C.[16]

-

Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.

-

Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

C. Work-up and Purification

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.[17]

D. Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Caption: Figure 2: Step-by-step experimental workflow diagram.

Optimization and Troubleshooting Guide

Even robust protocols can require optimization depending on the specific amine used. High-throughput experimentation can be employed for rapid screening of conditions.[18]

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen or water contamination).[10] 2. Base is not strong enough or has degraded. 3. Reaction temperature is too low. | 1. Ensure all solvents are rigorously degassed and anhydrous. Use a fresh, high-purity precatalyst.[15] 2. Use a fresh bottle of NaOtBu, handled inside a glovebox. 3. Increase temperature to 110-120 °C. |

| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water. 2. Ligand is not optimal, leading to competing β-hydride elimination.[1] | 1. Use scrupulously dry reagents and solvents. 2. Screen alternative ligands. For sterically hindered amines, a ligand like BrettPhos may be more effective.[8] |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Low catalyst loading or catalyst decomposition. | 1. Extend the reaction time to 36 or 48 hours, monitoring periodically. 2. Increase catalyst loading to 3-5 mol%. Consider adding a second portion of catalyst after 12 hours. |

| Difficulty in Purification | 1. Product is too polar/non-polar for standard silica gel chromatography. 2. Unreacted starting materials co-elute with the product. | 1. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Ensure the reaction has gone to completion before work-up. |

Safety Precautions

-

Palladium Catalysts: While generally low in toxicity, they are expensive heavy metals. Handle with care to avoid inhalation of fine powders.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

-

Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Causes severe skin and eye burns. Handle exclusively in a glovebox or under a stream of inert gas.

-

Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

-

Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from Pearson+. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Urgaonkar, S., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(7), 2452-2460. [Link]

-

Urgaonkar, S., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8313-8320. [Link]

-

Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. [Link]

-

Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Leonori, D., & Aggarwal, V. K. (2017). Synthesis of Arylamines via Aminium Radicals. Angewandte Chemie International Edition, 56(44), 13735-13738. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Synthesis of Arylamines via Aminium Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. entegris.com [entegris.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buchwald katalizátorok és ligandumok [sigmaaldrich.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]